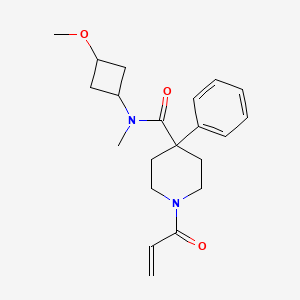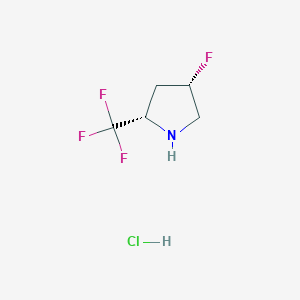![molecular formula C13H24N2O2 B2631787 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester CAS No. 1438241-13-4](/img/structure/B2631787.png)
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azabicyclo[321]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester is an intriguing compound with a complex structure that lends itself to various scientific applications
Applications De Recherche Scientifique
This compound has a wide range of applications across several fields:
Chemistry: : It is utilized as a precursor for synthesizing more complex molecules.
Biology: : Its structure makes it a candidate for studying enzyme interactions and binding affinity.
Medicine: : Potential therapeutic applications include acting as a scaffold for drug development targeting neurological pathways.
Industry: : Used in the synthesis of performance materials and fine chemicals.
Orientations Futures
The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as this one, continue to be an active area of research due to their interesting biological activities . Future directions may include the development of more efficient synthesis methods and further exploration of their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound can be achieved through multiple synthetic routes. A common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction usually entails the following steps:
Formation of an intermediate: : A precursor with appropriate functional groups is subjected to cyclization, often facilitated by an acid catalyst like sulfuric acid.
Substitution reactions: : Subsequent substitution reactions introduce the aminomethyl group.
Esterification: : The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
For industrial production, the scale of synthesis demands optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes can be utilized to streamline production, minimize waste, and enhance safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Under specific conditions, oxidation can lead to the formation of N-oxides, enhancing the compound's reactivity.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, targeting the ester and aminomethyl groups.
Substitution: : Halogenation and other nucleophilic substitutions can be performed, enabling further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens (chlorine, bromine), amines.
Major Products Formed
Depending on the reaction conditions, the major products can include:
N-oxides from oxidation.
Reduced amines and alcohols from reduction.
Halogenated derivatives from substitution.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with biological targets. The aminomethyl group can engage in hydrogen bonding with enzymes or receptors, while the ester group increases its lipophilicity, enhancing membrane permeability. Pathways involved often include those regulating neurotransmission and cellular signaling.
Comparaison Avec Des Composés Similaires
Compared to its analogs, such as:
8-Azabicyclo[3.2.1]octane derivatives without ester groups: : The presence of the tert-butyl ester imparts distinct pharmacokinetic properties.
Compounds with different ester groups: : Variations in ester groups (e.g., methyl, ethyl) significantly alter solubility and reactivity.
Its uniqueness lies in the specific arrangement of functional groups, which combine to offer a balance of stability and reactivity, making it exceptionally versatile for various applications.
This article provides a detailed overview while steering clear of oversimplified abbreviations or acronyms
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIYTAPVHXXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
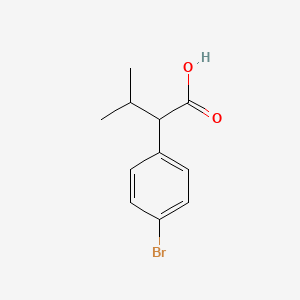
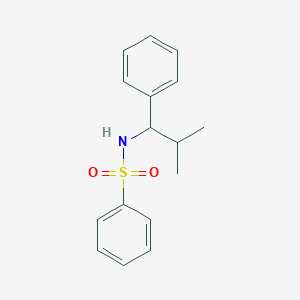
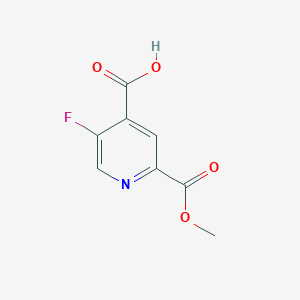
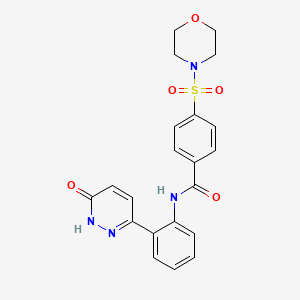

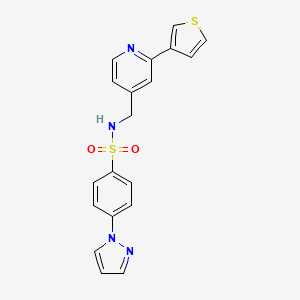
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2631718.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)
![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)
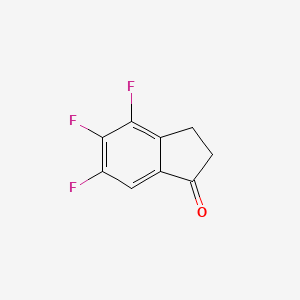
![3-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2631723.png)

